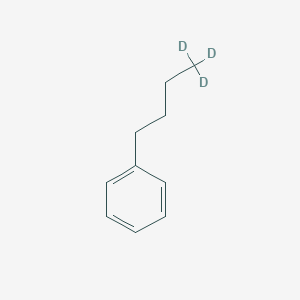

N-Butyl-4,4,4-D3-benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trideuteriobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPCBLVNKHBMX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Butyl 4,4,4 D3 Benzene

The synthesis of N-Butyl-4,4,4-D3-benzene is centered around the challenge of introducing deuterium (B1214612) atoms specifically at the terminal methyl group of the n-butyl chain. This requires multi-step synthetic pathways that allow for the precise and controlled incorporation of deuterium.

Iii. Analytical Applications of N Butyl 4,4,4 D3 Benzene As a Stable Isotope Standard

Principles and Practices of Isotopic Internal Standards in Quantitative Mass Spectrometry

In quantitative mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate quantification. nih.govnih.gov The fundamental principle is that the SIL-IS, being chemically almost identical to the analyte, will behave similarly during sample preparation, chromatography, and ionization. lgcstandards.comlibios.fr By adding a known amount of the SIL-IS to the sample at the beginning of the analytical process, any variations or losses of the analyte during these steps can be corrected for by measuring the ratio of the analyte's signal to the SIL-IS's signal. skyline.ms

The use of a SIL-IS like N-Butyl-4,4,4-D3-benzene is integral to the generation of robust calibration curves and the subsequent validation of analytical methods. A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the SIL-IS. skyline.msmyadlm.org The response ratio of the analyte to the SIL-IS is plotted against the analyte concentration. annlabmed.org This approach helps to ensure the accuracy and precision of the regression model. annlabmed.org

Method validation, a critical process to ensure the reliability of an analytical method, often involves assessing parameters such as linearity, accuracy, precision, and sensitivity. The use of a SIL-IS can significantly improve these parameters by compensating for variability. scispace.com For instance, a study on quantifying tire tread particles using pyrolysis-GC/MS demonstrated that a deuterated internal standard led to a high correlation (r² ≥ 0.88) between the measured and known concentrations of the analyte. nih.govtireindustryproject.org

Table 1: Key Aspects of Calibration and Validation with SIL-IS

| Parameter | Role of Stable Isotope-Labeled Internal Standard (SIL-IS) |

| Calibration Curve | Enables the creation of a response ratio (analyte/SIL-IS) versus concentration plot, which corrects for variations in sample processing and instrument response. skyline.msannlabmed.org |

| Accuracy | Improves accuracy by compensating for matrix effects and analyte loss during sample preparation. annlabmed.orgscispace.com |

| Precision | Enhances precision by minimizing the impact of run-to-run variations in instrument performance. annlabmed.org |

| Method Robustness | Contributes to a more robust method that is less susceptible to minor changes in experimental conditions. myadlm.org |

Matrix effects, which include ion suppression or enhancement, are a significant challenge in quantitative mass spectrometry, especially with electrospray ionization (ESI). waters.comresearchgate.net These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification. annlabmed.org A SIL-IS is the most effective tool to mitigate these effects. annlabmed.orgresearchgate.net

Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects. nih.govwaters.com Therefore, the ratio of the analyte signal to the SIL-IS signal remains constant, even if the absolute signal intensities of both are suppressed or enhanced. annlabmed.org This allows for accurate quantification despite the presence of interfering matrix components. researchgate.netnih.gov However, it is crucial that the deuterated standard co-elutes with the analyte for effective compensation. waters.com In some cases, heavily deuterated standards may elute slightly earlier than their non-labeled counterparts in reversed-phase liquid chromatography, which can diminish their ability to fully compensate for matrix effects. nih.gov

Applications in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

In GC-MS, stable isotope-labeled internal standards like this compound are highly valuable for quantitative analysis. nih.govresearchgate.net Similar to their role in LC-MS, they are added to the sample to correct for variations in sample preparation, injection volume, and ionization efficiency. researchgate.net The co-elution of the deuterated standard with the analyte is a key factor for accurate quantification. researchgate.net

A notable application of deuterated internal standards in GC-MS is in pyrolysis-GC-MS methods. For example, in the analysis of tire tread particles in environmental samples, deuterated polymeric internal standards were used to correct for variable analyte recovery due to sample size, matrix effects, and ion source variability. nih.govnih.govresearchgate.net This approach resulted in a reliable and transferable quantitative method. nih.govresearchgate.net

Quality Control and Certified Reference Material Status

The reliability of quantitative analysis using stable isotope dilution techniques hinges on the quality and characterization of the internal standard. For this compound, which serves as a stable isotope-labeled internal standard (SIL-IS), rigorous quality control (QC) is essential to ensure the accuracy and reproducibility of analytical measurements. wuxiapptec.comnebiolab.com While it may not be universally available as a Certified Reference Material (CRM) from national metrology institutes, it is produced by specialty chemical suppliers under stringent manufacturing procedures to function as a high-quality analytical standard. wikipedia.orglgcstandards.com

A Certified Reference Material (CRM) is a standard where one or more property values are certified by a metrologically valid procedure, and each certified value is accompanied by an uncertainty at a stated level of confidence. wikipedia.org These are crucial for validating analytical methods, calibrating instruments, and establishing metrological traceability. wikipedia.orgresearchgate.net Reference Materials (RMs) are also sufficiently homogeneous and stable for their intended use but may lack the formal certification and uncertainty statement of a CRM. wikipedia.orgdemarcheiso17025.com this compound is typically supplied as a high-purity analytical standard or reference material intended for laboratory use, often with a certificate of analysis detailing the results of quality control tests. cdnisotopes.comfishersci.nl

Key quality control parameters for this compound and similar deuterated standards include chemical purity, isotopic purity (or isotopic enrichment), and concentration accuracy for solutions. wuxiapptec.comaphl.org

Chemical Purity : This ensures that no impurities are present that could interfere with the analysis of the target analyte (unlabeled n-Butylbenzene). It is typically assessed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity/Enrichment : This measures the percentage of the compound that contains the deuterium (B1214612) labels. A high isotopic enrichment is critical to minimize "cross-talk," where the signal from the standard contributes to the signal of the analyte. wuxiapptec.comresearchgate.net For this compound, suppliers often guarantee a minimum isotopic enrichment, such as 98 atom % D. cdnisotopes.comfishersci.nl

Concentration Accuracy : When supplied as a solution, the concentration must be accurately known and verified. This is often achieved through precise gravimetric preparation and subsequent analytical verification. sigmaaldrich.com

The stability of the compound is another crucial quality factor. Suppliers often indicate that the compound is stable if stored under recommended conditions and may recommend re-analysis for chemical purity after a certain period, for instance, three years. cdnisotopes.com

Research Findings and Typical Specifications

In practice, analytical laboratories using this compound as an internal standard perform their own quality control checks or rely on the specifications provided by the manufacturer. aphl.orgiacld.com Research using SIL-IS emphasizes the need for the standard to have nearly identical chemical and physical properties to the analyte to ensure consistent behavior during sample extraction and analysis, thereby accurately correcting for variations. wuxiapptec.comnebiolab.com The three-deuterium atom mass difference in this compound is generally considered sufficient to prevent significant mass spectrometric cross-talk with the unlabeled analyte. wuxiapptec.com

While a formal, internationally recognized CRM for this compound is not broadly documented, the material available from reputable chemical suppliers serves a similar purpose in research and routine analysis. The table below presents typical quality specifications for an analytical grade this compound standard, compiled from supplier data sheets and general requirements for internal standards used in mass spectrometry.

Table 1: Typical Quality Control Specifications for this compound Standard

| Parameter | Typical Specification | Analytical Method |

|---|---|---|

| Chemical Purity | ≥98% | GC-MS, NMR |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry |

| Identity Confirmation | Conforms to structure | NMR, Mass Spectrometry |

| Appearance | Colorless Liquid | Visual Inspection |

| Storage Condition | Room Temperature | - |

| Recommended Re-analysis | 3 Years | - |

Data compiled from publicly available supplier specifications and general laboratory practices. cdnisotopes.comfishersci.nliacld.com

The use of such well-characterized standards is a fundamental component of laboratory quality assurance programs, including those accredited under standards like ISO/IEC 17025, which require metrological traceability for calibrations and measurements. wikipedia.org

Iv. Spectroscopic Characterization and Structural Elucidation of N Butyl 4,4,4 D3 Benzene

Mass Spectrometric Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of N-Butyl-4,4,4-D3-benzene. The presence of three deuterium (B1214612) atoms results in a molecular weight of 137.24, an increase of three mass units compared to the unlabeled n-butylbenzene (134.22). cdnisotopes.comnist.gov This mass shift is fundamental in tracking the deuterium label through various fragmentation processes.

Under standard Electron Ionization (EI) at 70 eV, organic molecules undergo extensive and reproducible fragmentation, creating a characteristic mass spectrum. 182.160.97 For n-butylbenzene, the most significant fragmentation pathways involve cleavage of the butyl chain. core.ac.uk182.160.97

One major pathway is the benzylic cleavage, which results in the loss of a propyl radical (•CH₂CH₂CH₃) to form the highly stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. A second prominent pathway is the McLafferty rearrangement, a characteristic fragmentation for alkylbenzenes with a chain of three or more carbons. 182.160.97 This process involves the transfer of a γ-hydrogen to the benzene (B151609) ring, followed by the elimination of a neutral propene molecule, resulting in a fragment ion at m/z 92. core.ac.uk182.160.97

In the case of this compound, the molecular ion [M]•+ appears at m/z 137. The fragmentation patterns are altered by the presence of the deuterium atoms on the terminal methyl group:

McLafferty Rearrangement: The γ-hydrogens are located on the third carbon of the butyl chain and are not deuterated. Therefore, the McLafferty rearrangement proceeds with the transfer of a hydrogen atom, leading to the elimination of neutral propene and the formation of a fragment ion that remains at m/z 92 . core.ac.uk

Benzylic Cleavage: The primary benzylic cleavage leads to the loss of a deuterated propyl radical (•CH₂CH₂CD₃), resulting in the formation of the tropylium ion, which remains at m/z 91 .

Soft ionization techniques, such as chemical ionization (CI), typically produce a more prominent protonated molecular ion [(M+H)⁺] and less fragmentation than EI. 182.160.97 For this compound, this would result in a strong signal at m/z 138, confirming the molecular weight with minimal structural rearrangement.

Table 1: Key EI-MS Fragments of n-Butylbenzene and this compound This table is interactive. You can sort and filter the data.

| Fragment Description | n-Butylbenzene (m/z) | This compound (m/z) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | 134 | 137 | Ionization of parent molecule |

| McLafferty Rearrangement Product | 92 | 92 | γ-H transfer and loss of propene |

Multi-stage mass spectrometry (MSⁿ) is a powerful technique for establishing unambiguous fragmentation pathways by isolating a specific ion and subjecting it to further fragmentation. researchgate.netyork.ac.uk This method is particularly useful in the analysis of isotopically labeled compounds, as it allows for the precise tracking of the label through complex rearrangement and dissociation steps. wvu.edunih.gov

Applying MSⁿ to this compound would involve the following hypothetical steps:

MS² of the Molecular Ion (m/z 137): The molecular ion at m/z 137 would be isolated and fragmented. The resulting spectrum would confirm the primary daughter ions, such as m/z 92 and m/z 91, providing cleaner data than a standard EI spectrum where all ions are generated simultaneously.

MS³ of a Fragment Ion: A key fragment, for instance, an ion resulting from a less common rearrangement that retains the deuterium label, could be isolated and fragmented again. This would reveal its specific decomposition pathways and help differentiate between isobaric ions (ions with the same nominal mass but different elemental compositions or structures). researchgate.net

This detailed analysis helps to confirm proposed mechanisms and can uncover unexpected rearrangements that are not apparent in single-stage mass spectra. wvu.edu

Advanced Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is indispensable for the structural verification of this compound, confirming the exact position of the deuterium atoms and revealing subtle electronic effects of isotopic substitution.

The substitution of hydrogen with deuterium induces noticeable changes in both ¹H and ¹³C NMR spectra. ckisotopes.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the most obvious change compared to its non-deuterated counterpart is the disappearance of the signal corresponding to the terminal methyl group (C4-H₃). Furthermore, the signal for the adjacent methylene (B1212753) protons (C3-H₂) simplifies. In n-butylbenzene, this signal is a sextet due to coupling with both the C2 and C4 protons. In the deuterated analog, coupling to the deuterium (spin I=1) is typically not resolved without specific decoupling, and the signal simplifies primarily due to coupling with the C2 protons, appearing as a triplet.

¹³C NMR Spectroscopy: Deuterium substitution has two main effects on the ¹³C NMR spectrum.

C-D Coupling: The carbon atom directly bonded to the deuterium atoms (C4) will exhibit a multiplet splitting pattern due to one-bond ¹³C-²H coupling (¹J_C,D_). This signal often appears as a triplet (for a CD₃ group) in proton-decoupled ¹³C spectra. ucla.edu

Isotope Shift: The resonance of the deuterated carbon (C4) is shifted slightly upfield (to a lower ppm value) compared to the corresponding carbon in n-butylbenzene. This is known as a primary isotope shift. The adjacent carbon (C3) also experiences a smaller, two-bond upfield isotope shift. nih.gov These shifts arise from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond.

Table 2: Comparison of Expected NMR Data for n-Butylbenzene and this compound This table is interactive. You can sort and filter the data.

| Atom | n-Butylbenzene (¹H δ, ppm) | This compound (¹H δ, ppm) | n-Butylbenzene (¹³C δ, ppm) | This compound (¹³C δ, ppm) |

|---|---|---|---|---|

| C1 | ~2.60 (t) | ~2.60 (t) | ~35.9 | ~35.9 |

| C2 | ~1.61 (quintet) | ~1.61 (quintet) | ~33.8 | ~33.8 |

| C3 | ~1.36 (sextet) | ~1.36 (t) | ~22.4 | ~22.3 (slight upfield shift) |

| C4 | ~0.92 (t) | Signal Absent | ~13.9 | ~13.5 (upfield shift, multiplet) |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Multiplicity: t = triplet, m = multiplet.

²H (Deuterium) NMR spectroscopy provides direct evidence for the location and environment of the deuterium atoms in the molecule. researchgate.net For this compound, the ²H NMR spectrum would be expected to show a single resonance corresponding to the -CD₃ group. The chemical shift of this signal would be nearly identical to the chemical shift of the corresponding -CH₃ protons in the ¹H NMR spectrum of n-butylbenzene (~0.92 ppm). ucla.edu

This technique is exceptionally useful for:

Site Confirmation: An unambiguous signal confirms that deuteration has occurred at the intended C4 position.

Isotopic Purity Assessment: The absence of other signals in the ²H NMR spectrum indicates high regioselectivity of the labeling. Quantitative ²H NMR can be used to determine the level of isotopic enrichment.

Vibrational Spectroscopy and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to study the conformational isomers of flexible molecules like n-butylbenzene. aip.org The alkyl chain of n-butylbenzene can exist in different conformations, primarily the anti (trans) and gauche forms, which are distinguished by the dihedral angle of the C-C-C-C backbone. researchgate.net These conformers have slightly different vibrational frequencies, which can be resolved in high-resolution spectra. aip.org

The introduction of deuterium atoms in this compound provides a unique vibrational probe. The key feature in the IR and Raman spectra will be the appearance of C-D stretching modes. These vibrations occur at significantly lower frequencies (typically 2100–2250 cm⁻¹) compared to the C-H stretching modes (2800–3000 cm⁻¹). nih.gov

This clear spectral window allows for the isolated study of the terminal methyl group's vibrations. The precise frequencies of the C-D symmetric and asymmetric stretching modes can be sensitive to the local conformational environment, making them valuable for detailed conformational analysis of the alkyl chain. aip.orgresearchgate.net For example, subtle shifts in the C-D vibrational bands between the anti and gauche conformers can be calculated and compared with experimental spectra to determine the conformational population.

Table 3: Key Vibrational Frequency Regions This table is interactive. You can sort and filter the data.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound(s) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Both |

| Aliphatic C-H Stretch | 2800 - 3000 | Both |

| Aliphatic C-D Stretch | 2100 - 2250 | This compound |

| Aromatic C=C Stretch | 1450 - 1600 | Both |

Infrared (IR) Spectroscopic Investigations of Molecular Conformations

Vibrational spectroscopy is a powerful tool for distinguishing between the different conformational isomers of flexible molecules like n-butylbenzene. aip.orgaip.org In the gas phase, under jet-cooled conditions, individual conformers can be isolated and their unique vibrational spectra recorded. Techniques such as IR-UV double resonance spectroscopy, specifically Fluorescence-dip Infrared Spectroscopy (FDIRS), have been instrumental in obtaining conformation-specific IR spectra for the parent compound, n-butylbenzene. aip.orgnist.gov

The primary conformers of n-butylbenzene are defined by the dihedral angles along the alkyl chain. The four lowest-energy conformers are typically labeled all-trans, g1, g1g2, and g2, based on the gauche (g) or trans (t) arrangements around the Cα-Cβ, Cβ-Cγ, and Cγ-Cδ bonds. rsc.org The IR spectra of these conformers, particularly in the alkyl C-H stretching region (approximately 2800-3000 cm⁻¹), exhibit distinct patterns that serve as fingerprints for each structure. aip.org

For this compound, the principles of conformational analysis remain the same. However, the selective deuteration of the terminal methyl group introduces significant and predictable changes in the IR spectrum. The most prominent effect is the shift of the terminal methyl stretching vibrations to a lower frequency region due to the heavier mass of deuterium compared to hydrogen. The C-D stretching vibrations are expected to appear in the 2000-2200 cm⁻¹ range, well separated from the C-H stretching modes of the CH₂ groups. This isotopic labeling effectively isolates the vibrational signatures of the end of the alkyl chain, providing a clearer probe for its local environment in different conformers.

The conformation of the alkyl chain influences the frequencies of the CH₂ stretching modes due to changes in local environment and vibrational coupling. aip.org For instance, in n-butylbenzene, conformational changes can lead to frequency shifts of up to 30 cm⁻¹. aip.org Similar sensitivity is expected for the CH₂ and CD₃ modes of this compound. The precise frequencies of the CD₃ stretching and bending modes would be sensitive to the orientation of the terminal methyl group relative to the phenyl ring and the rest of the alkyl chain, thus offering a sensitive probe of the g1, g2, and g1g2 conformations.

Table 1: Expected Infrared Band Regions for Different Vibrational Modes in this compound Conformers

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Affected by Conformation | Notes |

| Aromatic C-H Stretch | ~3000 - 3100 | Minor | Relatively insensitive to alkyl chain conformation. |

| Aliphatic CH₂ Symmetric Stretch | ~2850 - 2880 | Yes | Frequency is sensitive to the local environment and dihedral angles of the alkyl chain. aip.org |

| Aliphatic CH₂ Asymmetric Stretch | ~2920 - 2950 | Yes | Sensitive to conformational changes, which can alter vibrational coupling and lead to frequency shifts. aip.org |

| Terminal CD₃ Stretches | ~2000 - 2200 | Yes | The C-D stretching frequencies are significantly lower than C-H stretches and provide a clear marker for the terminal group's environment. |

| CH₂ Scissoring (Bending) | ~1440 - 1470 | Yes | These modes are known to engage in Fermi resonance with C-H stretching overtones, complicating the spectrum. aip.org |

| CD₃ Bending Modes | ~1000 - 1200 | Yes | Deuteration shifts these bending modes to lower frequencies compared to CH₃ bending modes. |

Computational Modeling of Anharmonic Vibrational Spectra

To accurately interpret and assign the complex, conformation-specific IR spectra of alkylbenzenes, experimental studies are often complemented by high-level computational modeling. annualreviews.org For molecules like n-butylbenzene and its deuterated analogues, simple harmonic frequency calculations are insufficient because they neglect the effects of anharmonicity, which are significant in the C-H stretching region. aip.orgosti.gov Anharmonic phenomena, such as stretch-scissor Fermi resonances, can dramatically alter the appearance of the spectrum, leading to multiple peaks where only a single fundamental vibration is expected. aip.orgrsc.org

Modern computational approaches employ a combination of electronic structure calculations and advanced vibrational theories to simulate these anharmonic spectra. The process typically begins with geometry optimization and relative energy calculations for all relevant conformers using methods like Density Functional Theory (DFT), often with dispersion corrections (e.g., B3LYP-D3, ωB97X-D), or Møller-Plesset perturbation theory (MP2). aip.orgaip.org These calculations provide the relative stabilities of the conformers, which are crucial for predicting their populations in a jet-cooled experiment. rsc.org

To model the vibrational spectra, a local mode Hamiltonian approach has proven highly successful. aip.orgrsc.org This model explicitly treats the coupling between high-frequency C-H stretching modes and the overtones of lower-frequency bending (scissor) modes. osti.gov The inputs for this Hamiltonian, such as harmonic frequencies and cubic force constants, are derived from the electronic structure calculations. The model parameters are often scaled with a limited number of factors to achieve excellent agreement with experimental spectra. aip.org For instance, in studies of n-butylbenzene, B3LYP/6-311++G(d,p) calculations with scaled force constants have been used to construct a Hamiltonian that accurately reproduces the observed spectra. aip.org

This computational framework is directly transferable to this compound. The anharmonic contributions to the vibrational potential are known to be consistent across similar molecules and conformers. aip.org Therefore, the model can be adapted by incorporating the mass change at the terminal methyl group. The primary adjustments would involve recalculating the harmonic frequencies and the force constants involving the deuterated group. The model would then predict the frequencies and intensities of the C-D stretches and their potential Fermi resonance interactions with CD₃ bending overtones. This allows for a detailed, first-principles assignment of the experimental spectrum of this compound, enabling a robust structural elucidation of its conformers.

Table 2: Calculated Zero-Point Corrected Relative Energies for n-Butylbenzene Conformers

| Conformer | B3LYP (kJ/mol) | B3LYP-D3 (kJ/mol) | ωB97X-D (kJ/mol) | MP2 (kJ/mol) |

| all-trans | 0.4 | 0.0 | 0.0 | 0.0 |

| g1 | 0.0 | 0.1 | 0.3 | 0.5 |

| g1g2 | 2.5 | 2.1 | 2.6 | 2.7 |

| g2 | 2.8 | 2.4 | 2.9 | 3.1 |

| Data sourced from Tabor et al. (2016) for the non-deuterated n-butylbenzene. Similar calculations would be performed for this compound to predict conformer stability. aip.org |

V. Mechanistic Investigations Utilizing N Butyl 4,4,4 D3 Benzene As a Mechanistic Probe

Kinetic Isotope Effect (KIE) Studies in Organic Reactionsprinceton.edursc.org

The kinetic isotope effect is a powerful tool for elucidating the rate-determining steps and transition states of chemical reactions. princeton.edu By comparing the reaction rates of the deuterated and non-deuterated compounds, chemists can infer whether a particular C-H bond is broken in the slowest step of the reaction.

The difference in zero-point energy between a C-H and a C-D bond is the primary origin of the kinetic isotope effect. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. If the cleavage of the C-H(D) bond at the 4-position of the butyl group is part of the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) will be observed. The magnitude of this effect can provide detailed information about the geometry of the transition state. princeton.eduresearchgate.net For instance, a large KIE suggests a symmetric transition state where the hydrogen is halfway between the donor and acceptor atoms. Conversely, a small KIE may indicate an early or late transition state. princeton.edu

Table 1: Theoretical Kinetic Isotope Effects and Transition State Implications

| Observed kH/kD | Interpretation | Implication for Transition State |

| ~1 | No C-H bond breaking in the rate-determining step. | The bond to the isotope is not significantly altered. |

| 2-8 | Primary KIE; C-H bond is broken in the rate-determining step. | The transition state involves significant C-H bond cleavage. |

| >8 | Significant tunneling contribution. | The hydrogen atom passes through the energy barrier rather than over it. |

| <1 | Inverse KIE; rehybridization at the carbon atom from sp2 to sp3. | The transition state has a higher force constant for the C-H bond than the ground state. researchgate.net |

This table provides a general guide; actual values can vary based on specific reaction conditions.

The development of methods for the direct functionalization of C-H bonds is a major focus in modern organic synthesis. hbni.ac.in N-Butyl-4,4,4-D3-benzene can be used to study the mechanism of arene C-H activation reactions catalyzed by transition metals. acs.orgnih.gov For example, in a reaction where a metal catalyst activates a C-H bond on the butyl chain, the presence of deuterium (B1214612) can help determine if this activation is the rate-limiting step. beilstein-journals.org If a significant KIE is observed, it supports a mechanism where the C-H bond cleavage is kinetically relevant. This information is crucial for designing more efficient and selective catalysts. umich.edu

Radical Reaction Pathways and Deuterium Labelingdiva-portal.org

Deuterium labeling is a key technique for investigating radical reactions. The position of the deuterium atoms can act as a tracer to follow the course of the reaction and identify the products formed from specific radical intermediates.

In the context of this compound, radical abstraction of a hydrogen (or deuterium) atom from the butyl chain would lead to a butyl radical. The subsequent reactions of this radical, such as rearrangement or combination with other radicals, can be monitored by analyzing the deuterium distribution in the final products. For example, if a radical reaction leads to the formation of different isomers of butylbenzene (B1677000), the location of the deuterium label can help to elucidate the rearrangement pathways of the intermediate radicals. acs.org The presence of deuterium can also have a kinetic isotope effect on radical reactions, providing further mechanistic details. diva-portal.org Experiments involving radical scavengers can also be used to confirm the involvement of radical pathways. scispace.comrsc.org

Investigation of Radical Initiated Transformations

Isotopic labeling is a cornerstone of investigating radical reactions. The use of this compound is particularly valuable for determining whether a reaction proceeds via hydrogen atom abstraction at the terminal methyl group of the butyl chain. This is accomplished primarily through the study of the kinetic isotope effect (KIE). wikipedia.org

A C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning it requires more energy to break. faccts.de If the abstraction of a hydrogen (or deuterium) atom from the terminal methyl group is the slowest, rate-determining step of a radical reaction, then the reaction will proceed significantly slower for this compound compared to its non-deuterated counterpart, n-butylbenzene. This difference in reaction rates is the KIE. wikipedia.org

For instance, in a hypothetical reaction where a radical initiator (R•) abstracts a hydrogen atom from the butyl chain, researchers could compare the reaction rates.

Reaction Scheme: C6H5-CH2CH2CH2CH3 + R• → C6H5-CH2CH2CH2CH2• + RH C6H5-CH2CH2CH2CD3 + R• → C6H5-CH2CH2CH2CD2• + RD

By measuring the rates, a significant KIE (kH/kD > 1) would provide strong evidence that the C-H/C-D bond at the C-4 position is cleaved during the rate-limiting step. Conversely, a KIE value near unity (kH/kD ≈ 1) would suggest that hydrogen abstraction at this position is not rate-determining, or that abstraction occurs elsewhere on the molecule. oup.com

The deuterium label also serves as a tracer that can be detected in the final products using techniques like Nuclear Magnetic Resonance (NMR) or mass spectrometry, confirming the pathway of the deuterated fragment throughout the transformation.

| Substrate | Hypothetical Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Interpretation |

|---|---|---|---|

| n-Butylbenzene | kH | ~7 | A significant KIE suggests C-H/C-D bond cleavage at the terminal methyl group is involved in the rate-determining step. |

| This compound | kD |

Tracing Carbon-Carbon Bond Cleavage Processes

Beyond determining the involvement of specific C-H bonds, isotopic labeling is instrumental in tracing the pathways of bond scission within a carbon skeleton. This compound is an ideal probe for studying the fragmentation of the butyl side chain, a process relevant in fields from petroleum cracking to organometallic catalysis. cmu.edu

When a molecule like n-butylbenzene is fragmented, for example in the high-energy environment of a mass spectrometer or during a catalytic cycle, multiple C-C bonds in the side chain can break. core.ac.ukcore.ac.uk Without isotopic labeling, it can be ambiguous to determine the origin of the resulting fragments.

By using this compound, the terminal methyl group is uniquely marked. If a process causes the cleavage of the C3-C4 bond (the bond between the third and fourth carbon of the butyl chain), a fragment containing three deuterium atoms (e.g., a •CD3 radical) would be produced. This can be unambiguously detected by mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z). spectroscopyonline.com

For example, the primary fragmentation of n-butylbenzene in electron ionization mass spectrometry involves the loss of a propyl radical to form a fragment at m/z 91, or the loss of an ethene molecule after rearrangement to form a fragment at m/z 106. core.ac.uk If a competing pathway involving C3-C4 cleavage were to occur, the use of this compound would allow for its definitive identification. The detection of a neutral loss corresponding to a trideuterated methyl radical or the presence of specific deuterated fragment ions would provide direct evidence for this cleavage pathway. core.ac.uknih.gov

| Substrate | Parent Ion (M+) m/z | Fragment from C1-C2 Cleavage (Loss of Propyl) m/z | Fragment from C3-C4 Cleavage (Loss of Methyl) m/z | Significance of D3 Label |

|---|---|---|---|---|

| n-Butylbenzene | 134 | 91 | 119 | Baseline for comparison. |

| This compound | 137 | 91 | 119 | C1-C2 cleavage yields the same m/z 91 fragment. C3-C4 cleavage would result in the loss of a •CD3 radical, leading to the same m/z 119 fragment as loss of •CH3 from the unlabeled compound, but the labeled neutral fragment confirms the specific bond scission. |

This ability to precisely track molecular fragments makes terminally deuterated alkylbenzenes like this compound essential tools for constructing detailed mechanistic pictures of complex chemical transformations.

Vi. Theoretical and Computational Chemistry Approaches to N Butyl 4,4,4 D3 Benzene

Molecular Dynamics Simulations for Conformational Landscapes

The n-butyl group attached to the benzene (B151609) ring gives N-Butyl-4,4,4-D3-benzene considerable conformational flexibility. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. tu-darmstadt.de MD simulations solve Newton's equations of motion for the atoms, generating a trajectory that describes their positions and velocities over time. tu-darmstadt.de

| Force Field | Key Features |

| OPLS-AA | Known to reproduce thermodynamic properties of benzene well. researchgate.net |

| MMFF94 | Developed for organic and bio-organic systems; often used for conformational analysis. researchgate.net |

| GAFF | A general Amber force field designed for broad applicability to organic molecules. |

| CHARMM | Widely used for biomolecular simulations, with parameters applicable to drug-like fragments. |

In Silico Prediction of Isotope Effects and Spectroscopic Signatures

The term in silico refers to studies conducted via computer simulation. uobaghdad.edu.iq For this compound, in silico methods are particularly well-suited for predicting the consequences of isotopic labeling.

The kinetic isotope effect (KIE) is a key phenomenon where the rate of a chemical reaction changes upon isotopic substitution. informaticsjournals.co.in The primary KIE arises from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond; the C-D bond is stronger and has a lower ZPVE. marquette.eduinformaticsjournals.co.in Quantum chemical calculations can accurately compute the ZPVE for both the reactant and the transition state, allowing for a quantitative prediction of the KIE. This is critical for understanding how deuteration at the terminal butyl position will affect the molecule's metabolic stability or reactivity in specific chemical transformations.

Computational methods can also generate highly accurate theoretical spectroscopic signatures. As noted, the vibrational frequencies associated with deuterium (B1214612) are markedly different from hydrogen. Theoretical IR and Raman spectra can be simulated to show the exact positions of C-D stretching and bending modes, aiding in experimental verification. Furthermore, in silico methods can predict NMR chemical shifts. nih.gov The effect of deuterium substitution on the chemical shifts of nearby carbon atoms (²ΔC(OD) and ³ΔC(OD)) can be calculated using DFT and ab initio methods, providing another powerful tool for structural confirmation. acs.org

Vii. Advanced Research Applications and Future Perspectives of Deuterated Alkylbenzenes

Emerging Methodologies in Deuterium (B1214612) Labeling Chemistry

The synthesis of selectively deuterated compounds is crucial for their application in research. Historically, the preparation of molecules like N-Butyl-4,4,4-D3-benzene would involve multi-step classical synthesis using deuterated starting materials. However, recent years have seen a surge in the development of more efficient and selective late-stage deuteration methods. mit.edusccwrp.org These emerging methodologies are pivotal as they allow for the introduction of deuterium into complex molecules at a late point in the synthetic sequence, which is often more efficient and versatile. nih.gov

Modern approaches relevant to the synthesis of deuterated alkylbenzenes include:

Catalytic Hydrogen Isotope Exchange (HIE): This technique utilizes transition-metal catalysts (e.g., iridium, palladium, or ruthenium) to facilitate the direct exchange of C-H bonds with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). mit.edunih.gov For a molecule like n-butylbenzene, this method could potentially be used to introduce deuterium at various positions, although achieving the specific terminal selectivity of this compound would require a highly specialized catalytic system.

Reductive Deuteration: This involves the reduction of a functional group using a deuterium-delivering reagent. For instance, a precursor molecule containing a carbonyl group or a double bond at the terminus of the butyl chain could be reduced using reagents like sodium borodeuteride (NaBD₄) or deuterium gas with a hydrogenation catalyst to install the deuterium atoms.

Site-Selective C-H Activation: A frontier in organic synthesis, this approach involves the use of directing groups to guide a catalyst to a specific C-H bond within a molecule and replace the hydrogen with deuterium. This offers unparalleled precision in isotope labeling. nih.gov

These advanced methods offer significant advantages over traditional routes by reducing the number of synthetic steps, improving isotopic purity, and expanding the range of accessible deuterated compounds. wikipedia.org The continued development of such methodologies is critical for supplying novel deuterated standards and probes like this compound for future research.

Expanding the Scope of Isotopic Tracing in Complex Systems

Isotopic tracers are indispensable tools for tracking the movement and transformation of molecules in complex biological and environmental systems. Deuterated compounds are ideal for this purpose as they behave nearly identically to their non-deuterated counterparts but are easily distinguishable by mass-sensitive analytical instruments. mit.edu

This compound serves as an excellent prototype for a stable isotope tracer for several reasons:

Chemical Stability: The C-D bonds at the terminal methyl group are strong and not readily exchanged under typical physiological or environmental conditions, ensuring the isotopic label remains intact throughout the experiment.

Distinct Mass Signature: The presence of three deuterium atoms provides a clear +3 mass unit shift compared to the natural isotopologue, allowing for unambiguous detection.

A significant application for such a tracer is in environmental fate studies. Non-deuterated linear alkylbenzenes (LABs) are known molecular markers for wastewater and sewage contamination in aquatic environments. mit.edusccwrp.orgnih.gov Researchers study the distribution and degradation of LABs to model the dispersal of pollutants. mit.edunih.gov However, these studies can be complicated by existing background levels of LABs. By using this compound as a spike or surrogate standard in an environmental sample (e.g., coastal seawater or sediment), researchers can:

Perform Isotope Dilution Analysis: This is a highly accurate quantification method where a known amount of the deuterated standard is added to a sample. The ratio of the deuterated to the non-deuterated compound is measured, allowing for precise calculation of the native compound's concentration, correcting for any sample loss during workup and analysis.

Trace Transport and Degradation Pathways: By introducing the deuterated compound into a controlled system, its movement, partitioning between water and sediment, and rate of biodegradation can be monitored without interference from pre-existing contamination. mit.edu This provides a clearer picture of the environmental fate of this class of compounds.

Integration with Hyphenated Analytical Techniques

The full potential of deuterated tracers like this compound is realized through their integration with hyphenated analytical techniques. These methods combine a separation technique with a detection technique, providing both resolution of complex mixtures and specific identification of the components. nih.govlibretexts.org

The most powerful combination for analyzing deuterated alkylbenzenes is Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography (GC): In this step, a volatile sample is passed through a long capillary column. This compound and its non-deuterated analogue, n-butylbenzene, have virtually identical boiling points and polarities, causing them to elute from the GC column at nearly the same time.

Mass Spectrometry (MS): As the compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). This is where the distinction becomes clear. The molecular ion (the intact molecule with one electron removed) for n-butylbenzene appears at m/z 134, while the molecular ion for this compound appears at m/z 137. nih.govclearsynth.com

This mass difference allows for selective ion monitoring (SIM), where the instrument is set to detect only specific m/z values. An analyst can simultaneously monitor for m/z 134 and 137, allowing for the clear detection and independent quantification of both the native compound and its deuterated tracer in the same analysis.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Molecular Ion (M⁺) [m/z] | Key Fragment Ion (Tropylium) [m/z] |

|---|---|---|---|---|

| n-Butylbenzene | C₁₀H₁₄ | 134.22 | 134 | 91 |

| This compound | C₁₀H₁₁D₃ | 137.24 | 137 | 91 |

Contribution to Fundamental Understanding of Organic Reaction Mechanisms

One of the most powerful applications of deuterium labeling is in the study of reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.org The KIE is a change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org Because a C-D bond is stronger and vibrates at a lower frequency than a C-H bond, it requires more energy to break. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly.

This compound is perfectly designed to study the mechanisms of oxidation on the alkyl side-chain. Early metabolic studies on n-butylbenzene in rabbits showed that oxidation occurs primarily at the terminal (ω) and sub-terminal (ω-1) positions of the butyl group to form corresponding alcohols, which are then further metabolized. nih.govnih.gov

By comparing the rate of metabolism of n-butylbenzene with that of this compound, researchers could elucidate the mechanism of this biological oxidation:

Scenario 1: A significant KIE is observed. If the formation of the ω-oxidation product (4-phenyl-1-butanol) is significantly slower for the deuterated compound, it provides strong evidence that the cleavage of the C-H bond at the terminal methyl group is the rate-determining step of the enzymatic reaction.

Scenario 2: No KIE is observed. If both compounds are metabolized at the same rate to form the ω-oxidation product, it would suggest that C-H bond breaking is not the rate-limiting step. The rate might instead be limited by substrate binding to the enzyme or a subsequent step.

This use of a specifically labeled compound like this compound provides clear, unambiguous data about the transition state of a reaction, a level of detail that is difficult to obtain through other means. nih.govresearchgate.net This fundamental knowledge is critical in fields ranging from drug metabolism, where it can be used to design more metabolically stable drugs, to industrial catalysis. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-butyl-4,4,4-D3-benzene with high isotopic purity?

- Methodology : Deuterated analogs like this compound are typically synthesized via Grignard reactions using deuterated reagents (e.g., CD3MgX) or catalytic H/D exchange under acidic conditions. Ensure strict anhydrous environments to minimize proton back-exchange. Post-synthesis, confirm isotopic incorporation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR should show absence of signals for the -CD3 group, while -NMR or -NMR can resolve deuterium positions .

Q. How can isotopic purity (>98 atom% D) be validated for deuterated compounds like this compound?

- Methodology :

- MS Analysis : High-resolution mass spectrometry (HRMS) quantifies isotopic abundance by comparing molecular ion peaks (e.g., [M+H]+ at m/z 137.23) with theoretical isotopic distributions.

- NMR Spectroscopy : -NMR detects residual protonation at the -CD3 site; integration of signals near δ 0.8–1.5 ppm (alkyl region) should align with expected deuteration levels.

- Isotope Ratio Monitoring : Gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Pyr-IRMS) provides precise D/H ratios.

Q. What storage conditions are optimal for preserving this compound’s stability?

- Methodology : Store under inert gas (N2/Ar) in amber glass vials at 2–8°C to minimize photodegradation and isotopic exchange. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the alkyl-deuterated structure. Regular stability testing via GC-MS or NMR is advised .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction mechanisms involving this compound?

- Methodology :

- Experimental Design : Compare reaction rates/profiles of deuterated vs. protiated analogs in model reactions (e.g., catalytic hydrogenation or radical-mediated processes). Use Arrhenius plots to quantify activation energy differences.

- Computational Analysis : Density functional theory (DFT) simulations can predict KIEs by modeling transition states and zero-point energy differences.

- Case Study : In C-D bond cleavage reactions, primary KIEs () indicate bond-breaking in the rate-determining step, while inverse KIEs () suggest hyperconjugative stabilization .

Q. How should researchers resolve contradictions in published data on deuterated compounds’ physicochemical properties?

- Methodology :

- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., solvent purity, temperature control).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets. For instance, discrepancies in boiling points (e.g., 183.1°C for n-butylbenzene vs. deuterated analogs) may arise from differences in intermolecular forces or measurement techniques .

- Source Critique : Evaluate methodological rigor in prior work, such as isotopic purity verification or instrumental calibration .

Q. What strategies integrate computational modeling with experimental data for deuterated compound studies?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model solvent interactions and diffusion properties using force fields parameterized for deuterium (e.g., modified bond lengths/vibrational frequencies).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction pathways involving deuterated sites, validated against experimental kinetic or spectral data.

- Data Fusion : Combine NMR chemical shifts, MS fragmentation patterns, and computed electrostatic potentials to refine structural predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.